molecular formula C20H25FN2O4S2 B14932674 1-[(4-Tert-butylphenyl)sulfonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine

1-[(4-Tert-butylphenyl)sulfonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine

Cat. No.: B14932674
M. Wt: 440.6 g/mol
InChI Key: TVGPHORONINCNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[4-(TERT-BUTYL)PHENYL]SULFONYL}-4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINE is a complex organic compound that features both sulfonyl and piperazine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[4-(TERT-BUTYL)PHENYL]SULFONYL}-4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINE typically involves the reaction of 4-tert-butylbenzenesulfonyl chloride with 4-fluorophenylsulfonyl piperazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of advanced techniques such as continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-{[4-(TERT-BUTYL)PHENYL]SULFONYL}-4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

**Common

Properties

Molecular Formula

C20H25FN2O4S2

Molecular Weight

440.6 g/mol

IUPAC Name

1-(4-tert-butylphenyl)sulfonyl-4-(4-fluorophenyl)sulfonylpiperazine

InChI

InChI=1S/C20H25FN2O4S2/c1-20(2,3)16-4-8-18(9-5-16)28(24,25)22-12-14-23(15-13-22)29(26,27)19-10-6-17(21)7-11-19/h4-11H,12-15H2,1-3H3

InChI Key

TVGPHORONINCNX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.